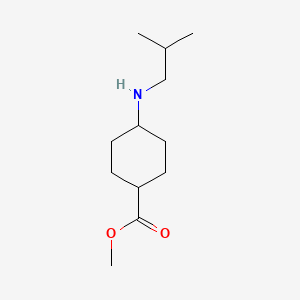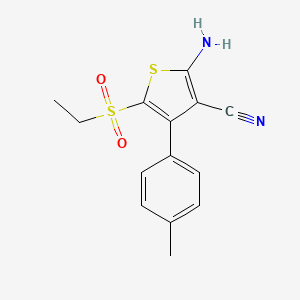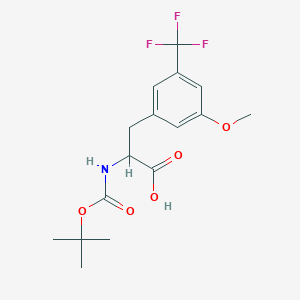
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the quinoline ring enhances its reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylation reagents and catalysts to introduce the difluoromethyl group into the quinoline ring under controlled conditions.
Industrial Production Methods
Industrial production of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline may involve large-scale difluoromethylation reactions using specialized equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
科学研究应用
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying enzyme interactions and cellular processes.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and chemical resistance.
作用机制
The mechanism of action of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Chloro-3-(difluoromethyl)pyridine: This compound shares the difluoromethyl group but has a pyridine ring instead of a quinoline ring.
2-Chloro-3-(trifluoromethyl)pyridine: Similar to the above compound but with a trifluoromethyl group.
2-Chloro-4-(1,1-difluoroethyl)pyridine: Another related compound with a different fluorinated group.
Uniqueness
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline is unique due to the presence of both chlorine and difluoromethyl groups in the quinoline ring. This combination of functional groups enhances its reactivity and biological activity, making it distinct from other similar compounds. Its unique chemical structure allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
分子式 |
C11H8ClF2NO |
|---|---|
分子量 |
243.63 g/mol |
IUPAC 名称 |
2-chloro-3-(difluoromethyl)-7-methoxyquinoline |
InChI |
InChI=1S/C11H8ClF2NO/c1-16-7-3-2-6-4-8(11(13)14)10(12)15-9(6)5-7/h2-5,11H,1H3 |
InChI 键 |
SGDMRPIKEUIMBJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















